molecular formula C13H15NO4S B494433 Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 91421-24-8

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B494433
CAS RN: 91421-24-8
M. Wt: 281.33g/mol
InChI Key: JPJXZTHTKNOGNH-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EATBC) is a compound derived from the benzothiophene family. It is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Biological Applications

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used as an intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been converted into derivatives like 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which were further reacted with aromatic aldehydes to produce Schiff bases. These compounds were screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006). This highlights the compound's potential as a precursor for developing new antimicrobial and anti-inflammatory agents.

Chemical Transformations and Derivatives

The compound's reactivity has been explored in various chemical transformations, leading to the creation of novel molecules with potential biological activities. For example, its reaction with primary amines under specific conditions led to the formation of new ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, whose structures were confirmed via X-ray analysis (Shipilovskikh et al., 2014). Additionally, its involvement in the synthesis of novel thienopyrimidine and thieno[2,3-d][1,3]oxazin-4-one derivatives demonstrates its utility in heterocyclic chemistry, offering avenues for the development of new pharmacologically active compounds (Pokhodylo et al., 2010).

Antioxidant and Antimicrobial Properties

Further chemical modifications of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have led to compounds with significant antioxidant activity. For instance, its Gewald reaction product was tested for antioxidant properties, highlighting the compound's potential in creating antioxidants (Aghekyan et al., 2020). Additionally, derivatives synthesized from this compound have shown excellent antibacterial and antifungal properties, further emphasizing its importance in pharmaceutical research (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJXZTHTKNOGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Synthesis routes and methods

Procedure details

To a suspension of 2-Acetylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester (140 g) in acetic acid (1.5 L) and water (1.5 L) was added gradually cerium (IV) sulfate 4 hydrate (900 g) with vigorously stirring. After the solution was stirred overnight, the solid was removed by filtration and the filtrate was concentrated. The solution was then neutralized with aqueous ammonia and extracted 3 times with ethyl acetate-tetrahydrofuran (=4:1). The organic layers were combined and evaporated in vacuo. The resulting solid was washed with tetrahydrofuran to provide the title compound (44 g) as a pale yellow solid.
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step Two

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